molecular formula C3H9BO3 B13457623 (Ethoxymethyl)boronic acid

(Ethoxymethyl)boronic acid

Cat. No.: B13457623
M. Wt: 103.92 g/mol
InChI Key: QDNPNZIWZFCVPC-UHFFFAOYSA-N
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Description

(Ethoxymethyl)boronic acid is an organoboron compound characterized by the presence of an ethoxymethyl group attached to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique properties of this compound make it a valuable reagent in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethoxymethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent with a boric ester like B(Oi-Pr)3 or B(OMe)3 at low temperatures can yield the desired boronic acid . Another method involves the hydrolysis of boronic esters under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (Ethoxymethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl or vinyl-aryl compounds.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: (Ethoxymethyl)boronic acid is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and binding properties. Compared to phenylboronic acid, which has an aromatic ring, this compound may exhibit different steric and electronic effects in reactions. Methylboronic acid, with a simpler alkyl group, may have different solubility and reactivity profiles. Vinylboronic acid, with a vinyl group, is often used in polymerization reactions and may have different applications compared to this compound .

Properties

Molecular Formula

C3H9BO3

Molecular Weight

103.92 g/mol

IUPAC Name

ethoxymethylboronic acid

InChI

InChI=1S/C3H9BO3/c1-2-7-3-4(5)6/h5-6H,2-3H2,1H3

InChI Key

QDNPNZIWZFCVPC-UHFFFAOYSA-N

Canonical SMILES

B(COCC)(O)O

Origin of Product

United States

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